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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)pyridin-
2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 4-(Aminomethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in

medicinal chemistry. This document summarizes key quantitative data, details relevant

experimental protocols for property determination, and includes visualizations of experimental

workflows.

Core Physicochemical Properties
4-(Aminomethyl)pyridin-2(1H)-one is a pyridine derivative. A summary of its key

physicochemical properties is presented below. It is important to note that many of the

available quantitative values are predicted through computational models and await

experimental verification.
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Property Value Source

IUPAC Name
4-(aminomethyl)pyridin-2(1H)-

one
N/A

CAS Number 131052-82-9 [1]

Chemical Formula C6H8N2O [1]

Molecular Weight 124.14 g/mol [1]

Boiling Point 356.5 ± 34.0 °C (Predicted) [1]

Density 1.146 ± 0.06 g/cm³ (Predicted) [1]

pKa 11.74 ± 0.10 (Predicted) [1]

LogP 0.94620 (Predicted) [1]

XLogP3 -1.4 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Polar Surface Area (PSA) 59.14 Å² [1]

Experimental Protocols for Physicochemical
Property Determination
Detailed and validated experimental protocols are crucial for confirming the predicted

properties of novel compounds. The following sections outline standard methodologies for

determining key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences a molecule's ionization state, solubility, and

membrane permeability. Potentiometric titration is a high-precision technique for pKa

determination.[2]
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Protocol: Potentiometric Titration

Preparation: A precise amount of 4-(Aminomethyl)pyridin-2(1H)-one is dissolved in a

suitable solvent, typically purified water or a co-solvent mixture if solubility is low. To avoid

errors, especially for measurements at neutral-to-high pH, carbonate-free solutions must be

prepared.[2]

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH).

Monitoring: The pH of the solution is monitored continuously throughout the titration using a

calibrated pH electrode.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added.

pKa Calculation: The equivalence point, where the slope of the curve is steepest, is

identified. The pKa is then determined from the pH at the half-equivalence point, which

corresponds to the inflection point on the curve.[2]
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Workflow for pKa Determination via Potentiometric Titration
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Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Partition Coefficient (LogP)
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The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which

is essential for predicting its absorption, distribution, metabolism, and excretion (ADME)

properties. The shake-flask method is the most common and is generally considered the most

accurate technique.[3]

Protocol: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g.,

phosphate buffer at pH 7.4) are combined and pre-saturated by shaking for 24 hours to

ensure mutual saturation.[4] The phases are then separated.

Dissolution: A known mass of 4-(Aminomethyl)pyridin-2(1H)-one is dissolved in one of the

pre-saturated phases.

Partitioning: The two phases are combined in a separation funnel, shaken vigorously to

facilitate partitioning of the compound, and then allowed to stand until the phases have

completely separated.

Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.

Quantification: The concentration of the compound in each phase is determined using an

appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV or Mass Spectrometry (MS) detection.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P.[3][5]
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Workflow for LogP Determination via Shake-Flask Method
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Caption: Workflow for LogP Determination via Shake-Flask Method.
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Determination of Water Solubility
Water solubility is a fundamental property that affects a drug's dissolution rate and

bioavailability. For compounds with low to moderate solubility, the shake-flask method is a

standard approach.

Protocol: Shake-Flask Method for Solubility

Equilibration: An excess amount of solid 4-(Aminomethyl)pyridin-2(1H)-one is added to a

known volume of purified water or a relevant buffer solution in a sealed container.

Agitation: The mixture is agitated at a constant, controlled temperature until equilibrium is

reached. This can take anywhere from 12 hours to several days.[6]

Phase Separation: Once equilibrium is achieved, the undissolved solid must be completely

separated from the saturated solution. This is typically done by centrifugation or filtration.[7] It

is crucial to avoid including any solid particles in the sample for analysis.

Analysis: The concentration of the dissolved compound in the clear, saturated supernatant or

filtrate is measured using a validated analytical method, such as HPLC.

Result Expression: The solubility is reported in units such as mg/L, µg/mL, or mol/L at the

specified temperature.
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Workflow for Water Solubility Determination
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Caption: Workflow for Water Solubility Determination.

Biological Activity and Signaling Pathways
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As of the current literature review, there is no specific, well-defined signaling pathway directly

associated with 4-(Aminomethyl)pyridin-2(1H)-one. Pyridinone derivatives, as a class, are

known to interact with a wide range of biological targets, and their therapeutic applications are

diverse.[8] Further research is required to elucidate the specific biological activities and

molecular targets of this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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